N-(2-aminoethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)benzenesulfonamide: is an organic compound with the molecular formula C8H12N2O2S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and biochemical research .
Mechanism of Action
Target of Action
N-(2-aminoethyl)benzenesulfonamide primarily targets Carbonic Anhydrase 2 (CA2) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are particularly important in maintaining pH and fluid balance.
Biochemical Analysis
Biochemical Properties
N-(2-aminoethyl)benzenesulfonamide interacts with various enzymes and proteins. For instance, it has been found to inhibit the growth and induce apoptosis of human hepatocellular carcinoma cells when combined with hypoxic conditions . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Sulfonyl Chlorides: One common method for synthesizing N-(2-aminoethyl)benzenesulfonamide involves the reaction of benzenesulfonyl chloride with 2-aminoethanol.
Cyclization Reactions: Another method involves the cyclization of 2-(1H-pyrrol-1-yl)benzenesulfonamide with triphosgene, followed by N-ethylation.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-aminoethyl)benzenesulfonamide can undergo oxidation reactions, often resulting in the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the amino or sulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Sulfonic acids.
Reduction Products: Reduced sulfonamides.
Substitution Products: Various substituted benzenesulfonamides.
Scientific Research Applications
Chemistry: N-(2-aminoethyl)benzenesulfonamide is used as a building block in organic synthesis, particularly in the preparation of dyes, polymers, and surfactants .
Biology: In biological research, this compound is used to study enzyme inhibition, particularly carbonic anhydrase inhibitors, which are important in understanding various physiological processes .
Industry: In the industrial sector, this compound is used in the production of catalysts and other specialty chemicals .
Comparison with Similar Compounds
Benzenesulfonamide: A simpler analog with similar inhibitory effects on carbonic anhydrase.
Sulfanilamide: Another sulfonamide with broad-spectrum antibacterial activity.
4-Aminomethylbenzenesulfonamide: A related compound used in similar biochemical applications
Uniqueness: N-(2-aminoethyl)benzenesulfonamide is unique due to its specific structure, which allows it to interact with multiple carbonic anhydrase isoforms. This makes it a versatile tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-aminoethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c9-6-7-10-13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFJSUCEQDCCAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42988-32-9 |
Source
|
Record name | N-(2-aminoethyl)benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.